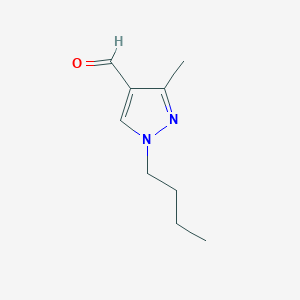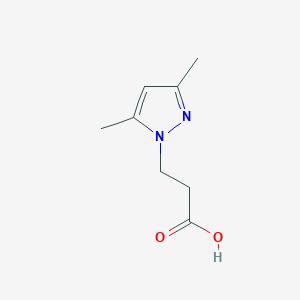
2-Fluoro-6-(trifluoromethyl)benzylamine
Vue d'ensemble
Description
2-Fluoro-6-(trifluoromethyl)benzylamine is a fluorinated aromatic compound that is of interest in various fields of chemistry, including medicinal chemistry and synthesis. The presence of both fluoro and trifluoromethyl groups in the molecule suggests that it could exhibit unique physical and chemical properties, making it a valuable building block for the development of more complex molecules.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-6-(trifluoromethyl)benzylamine, can be achieved through palladium-catalyzed ortho-fluorination of triflamide-protected benzylamines. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is crucial for the success of this reaction, as described in the versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination process . This method provides a broad applicability in the synthesis of various fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of strong C-F bonds, which can influence the molecule's reactivity and interaction with other molecules. In the case of trifluoromethylated benzanilides, which share a similar trifluoromethyl group with 2-Fluoro-6-(trifluoromethyl)benzylamine, the molecular conformation and crystal packing are significantly affected by various intermolecular interactions involving the fluorine atoms . These interactions include hydrogen bonds and the "fluorous effect," which is the tendency of fluorinated groups to interact with each other in the solid state.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions due to the reactivity of the fluorine atoms. For instance, fluoromethyl-2,4,6-trinitrophenylsulfonate, a monofluoromethylating reagent, has been used to introduce CH2F groups into different nucleophiles . This demonstrates the potential for 2-Fluoro-6-(trifluoromethyl)benzylamine to undergo similar electrophilic substitution reactions, expanding its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)benzylamine are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to strong dipole-dipole interactions and low polarizability, which can affect the compound's boiling point, solubility, and stability. For example, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties are indicative of the potential behavior of 2-Fluoro-6-(trifluoromethyl)benzylamine in various applications.
Applications De Recherche Scientifique
Fluorination in Medicinal Chemistry and Synthesis
- Application: The use of Pd(OTf)₂ x 2 H₂O-catalyzed ortho-fluorination of triflamide-protected benzylamines, including compounds related to 2-Fluoro-6-(trifluoromethyl)benzylamine, has been demonstrated. This method is crucial in medicinal chemistry and synthesis due to the ability to convert triflamide into a range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).
Synthesis of Herbicide Pyrimidinyloxybenzylamine Derivatives
- Application: 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives are key intermediates in synthesizing pyrimidinyloxybenzylamine herbicides. These are synthesized from 2,6-difluorobenzaldehyde through various processes, highlighting the role of fluorinated benzylamines in agricultural chemistry (Qi-sun, 2005).
Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones
- Application: Azomethine-azomethine isomerizations of N-benzylimines derived from fluorinated aldehydes or ketones and benzylamine, including 2-Fluoro-6-(trifluoromethyl)benzylamine, have been studied. This process is essential for preparing fluorine-containing amines of biological interest (Ono, Kukhar, & Soloshonok, 1996).
Development of Soluble Fluoro-Polyimides
- Application: Soluble fluoro-polyimides have been synthesized using fluorine-containing aromatic diamines, such as 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene. These compounds are significant in material science, particularly for creating films with excellent thermal stability and hygrothermal stability (Xie et al., 2001).
Photoredox Systems for Catalytic Fluoromethylation
- Application: The development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds is significant, with trifluoromethyl and difluoromethyl groups being vital in pharmaceuticals and agrochemicals. This includes the use of 2-Fluoro-6-(trifluoromethyl)benzylamine in creating compounds with these groups (Koike & Akita, 2016).
Synthesis of Fluoro-Polyimides
- Application: The creation of 2,2,6,6-tetrafluoro-4-phenylmethylmorpholin-3-ones from fluorinated triethylene glycol is a unique approach that underscores the versatility of fluorinated benzylamines in polymer chemistry (Zeng & Shreeve, 2009).
Safety and Hazards
“2-Fluoro-6-(trifluoromethyl)benzylamine” is considered hazardous . It has the signal word “Danger” and is associated with the hazard statements H302 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331) .
Mécanisme D'action
Target of Action
It is known to be used in the preparation of elagolix intermediate and its salts . Elagolix is a GnRH antagonist used in the treatment of endometriosis and uterine fibroids. Therefore, it can be inferred that the compound might interact with similar targets.
Action Environment
It is noted to be sensitive to air and should be stored in a dark place under an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVKQRWNQRCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379221 | |
| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)benzylamine | |
CAS RN |
239087-06-0 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239087060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-6-(trifluoromethyl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTH5K8PW7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)
![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)




![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)



![3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305458.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)